8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Its structure includes:
- 8-(4-Fluorophenyl) substituent: Enhances binding via π-π interactions and metabolic stability.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-7-5-11(18)6-8-12/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILYIHESGIAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the imidazo[2,1-f]purine intermediate.
Methylation: The final step involves the methylation of the core structure using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the fluorophenyl group or the imidazo[2,1-f]purine core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit potential anticancer properties. They may act as inhibitors of specific kinases involved in cancer cell proliferation and survival. The presence of the fluorophenyl group is believed to enhance the compound's binding affinity to target proteins.
Antiviral Properties
Investigations into the antiviral applications of this compound suggest that it may interfere with viral replication processes. Similar compounds have shown efficacy against various viruses by inhibiting viral polymerases or proteases.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool for elucidating enzyme function and regulation in metabolic pathways.
Cell Signaling Pathways
Research has indicated that this compound may modulate key signaling pathways within cells. By influencing pathways such as MAPK or PI3K/Akt, it can affect cell growth and survival, providing insights into cellular responses to external stimuli.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated inhibition of tumor growth in vitro; potential for development as a therapeutic agent. |
| Study B | Antiviral activity | Showed significant reduction in viral load in infected cell lines; mechanism involves blocking viral entry. |
| Study C | Enzyme kinetics | Identified as a potent inhibitor of enzyme X; provided detailed kinetic parameters for drug design. |
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
PPARγ Agonists
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione)
- Key Differences: Replaces 4-fluorophenyl with 2-aminophenyl and adds a 3-butyl group.
- Activity: Induces PPARγ-dependent apoptosis in non-small cell lung cancer (NSCLC) via ROS production, mitochondrial dysfunction, and caspase-3 activation .
- Implications: The target compound’s 4-fluorophenyl group may reduce off-target interactions compared to CB11’s aminophenyl moiety.
Serotonin Receptor Modulators
Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione)
- Key Differences : Incorporates a piperazinylalkyl chain and 2-fluorophenyl group.
- Activity : Exhibits potent 5-HT1A affinity (Ki < 1 nM) and antidepressant effects at 2.5 mg/kg in forced swim tests (FST) .
- Implications : The target compound lacks the piperazinyl chain, likely reducing serotonin receptor affinity but improving metabolic stability due to methyl groups.
AZ-853 and AZ-861
- AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl derivative.
- AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl derivative.
- Activity: Both show 5-HT1A partial agonism (Ki = 0.6 nM and 0.2 nM, respectively). AZ-853 has better brain penetration, while AZ-861 exhibits stronger α1-adrenolytic effects .
- Implications : The target compound’s tetramethyl groups may hinder CNS penetration compared to AZ-853’s piperazinylbutyl chain.
Structural-Activity Relationship (SAR) Insights
Table 1: Comparative Profiles of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key SAR Trends:
Piperazinylalkyl Chains : Critical for 5-HT1A/5-HT7 affinity but may compromise metabolic stability.
Fluorophenyl vs. Trifluoromethylphenyl : Fluorine placement influences receptor selectivity and pharmacokinetics.
Methyl Groups : Increase lipophilicity but may reduce receptor engagement compared to bulkier substituents.
Biological Activity
8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused imidazole and purine ring system with a fluorophenyl substituent and multiple methyl groups. This configuration is crucial for its biological activity.
The biological activity of this compound involves interactions with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for DNA synthesis and cell proliferation. Notably, it targets dihydrofolate reductase (DHFR) and thymidylate synthase, disrupting the folate metabolic pathway essential for cancer cell growth .
- Receptor Modulation : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders such as depression and anxiety. Its interaction with phosphodiesterase (PDE) enzymes also indicates a role in modulating intracellular signaling pathways .
Biological Activity and Therapeutic Applications
Recent studies have highlighted several key areas of biological activity:
1. Anticancer Activity
- The compound's ability to inhibit cell proliferation has been explored in various cancer models. For instance, it has demonstrated efficacy against specific cancer cell lines by inducing apoptosis through the inhibition of critical enzymes involved in DNA replication .
2. Antidepressant Effects
- Preliminary pharmacological studies indicate that derivatives of this compound may exhibit antidepressant properties. In vivo tests have shown significant effects in models of depression (e.g., forced swim test), outperforming standard anxiolytic treatments like diazepam .
3. Antimicrobial Properties
- The compound has also been investigated for its potential antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting microbial growth mechanisms .
Research Findings
A summary of recent research findings is presented in the following table:
Case Studies
- Cancer Model Study : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
- Depression Model : In a mouse model of depression, the compound showed a rapid onset of antidepressant-like effects compared to traditional SSRIs, suggesting a different mechanism that warrants further investigation.
Q & A
Q. What are the key considerations for synthesizing 8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
Synthesis requires multi-step optimization, particularly in controlling substituent positions (e.g., fluorophenyl and methyl groups). Key steps include:
- Step 1: Alkylation of the purine core using 4-fluorobenzyl halides under inert conditions (N₂ atmosphere) to prevent oxidation .
- Step 2: Methylation at positions 1, 3, 6, and 7 using dimethyl sulfate or methyl iodide, with careful pH control (pH 8–9) to avoid overalkylation .
- Critical Parameters: Solvent polarity (e.g., DMF or THF) and temperature (60–80°C) significantly influence yield (reported 40–60% after purification) .
Q. How is the structural integrity of this compound confirmed?
A combination of analytical techniques is essential:
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group splitting patterns (δ 2.1–2.5 ppm for CH₃) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 433.443 (C₂₃H₂₀FN₅O₃) .
- X-Ray Crystallography: Resolves spatial arrangement, particularly the dihedral angle between the imidazo-purine core and fluorophenyl group (~45–50°) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition: Test against kinases (e.g., PKA, PKC) due to the compound’s structural similarity to ATP analogs. Use fluorescence polarization assays with IC₅₀ determination .
- Receptor Binding: Radioligand displacement assays (e.g., adenosine A₂A receptor) to evaluate competitive binding affinity (Kᵢ values) .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can synthetic yields be improved without compromising purity?
- DoE Optimization: Use a Design of Experiments approach to test variables (e.g., solvent ratios, catalyst loading). For example, replacing DMF with acetonitrile reduces side-product formation by 20% .
- Microwave-Assisted Synthesis: Reduces reaction time (from 12h to 2h) and improves regioselectivity for methyl groups .
- Continuous Flow Chemistry: Enhances scalability and reproducibility, achieving >70% yield in pilot studies .
Q. How to resolve contradictions in biological activity data across studies?
- Source Analysis: Verify substituent effects. For example, fluorophenyl groups enhance kinase inhibition, but methyl groups at position 6 may reduce solubility, skewing IC₅₀ values .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) that interfere with assays .
- Orthogonal Assays: Confirm results using SPR (surface plasmon resonance) for binding kinetics and live-cell imaging for subcellular localization .
Q. What computational methods aid in target identification?
- Molecular Docking: Screen against the PDB database (e.g., 8HZ for kinase targets) to predict binding modes. The fluorophenyl group shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations: Simulate ligand-receptor stability over 100 ns to assess conformational flexibility of the imidazo-purine core .
- QSAR Modeling: Correlate substituent variations (e.g., methyl vs. ethyl groups) with activity cliffs using datasets from analogs .
Q. How to evaluate pharmacokinetic properties in preclinical models?
- ADME Profiling:
- Absorption: Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates moderate absorption) .
- Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., fluorophenyl ring hydroxylation) .
- Plasma Stability: HPLC monitoring over 24h (pH 7.4, 37°C) reveals <10% degradation, suggesting suitability for IV administration .
Q. What strategies mitigate off-target effects in vivo?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methyl) to reduce non-specific binding .
- Targeted Delivery: Conjugate with nanoparticles (e.g., PEGylated liposomes) to enhance tumor accumulation (2–3× higher vs. free compound) .
- Transcriptomic Profiling: RNA-seq of treated tissues identifies pathways (e.g., NF-κB) affected by off-target activity .
Data Contradiction Analysis
Q. Why do fluorophenyl-substituted analogs show variable potency across cell lines?
- Hypothesis 1: Differential expression of efflux pumps (e.g., P-gp) alters intracellular concentrations. Verify using calcein-AM assays .
- Hypothesis 2: Metabolic activation varies; e.g., fluorophenyl groups undergo CYP2D6-mediated activation in hepatic cells but not in lung lines .
- Resolution: Use isogenic cell models (e.g., CRISPR-edited P-gp knockouts) to isolate variables .
Q. How to address discrepancies in reported enzyme inhibition mechanisms?
- Case Study: Conflicting data on PKA inhibition (competitive vs. allosteric) arise from assay conditions.
- Competitive Binding: Observed in low-ATP assays (Km reduced by 50%) .
- Allosteric Modulation: Dominates in high-ATP environments (Vmax decreased by 30%) .
- Methodological Adjustment: Standardize ATP concentrations (1 mM) and pre-incubation times (10 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
